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molecular formula C4H5Cl3N2O2S B8640396 2,2,2-Trichloroethyl carbamothioylcarbamate CAS No. 59128-19-7

2,2,2-Trichloroethyl carbamothioylcarbamate

Cat. No. B8640396
M. Wt: 251.5 g/mol
InChI Key: ONINKHBWPGYKQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04511574

Procedure details

Into 75 ml of dry ethyl acetate, were added 7.3 g of anhydrous potassium thiocyanate and 15.7 g of 2,2,2-trichloroethyl chloroformate. The mixture was stirred at 60° C. for 1.5 hours. The reaction mixture was cooled in ice water, followed by an addition of an aqueous ammonia solution (29%) to render the reaction mixture alkaline. The solvent was removed under reduced pressure. The residue was treated with a water/methanol mixed solvent and the reaction product was obtained in a powdery form through filtration. It was then washed thoroughly with water to obtain 14.5 g of 2,2,2-trichloroethyl N-thiocarbamoylcarbamate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
potassium thiocyanate
Quantity
7.3 g
Type
reactant
Reaction Step Three
Quantity
15.7 g
Type
reactant
Reaction Step Three
Quantity
75 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[S-:1][C:2]#[N:3].[K+].Cl[C:6]([O:8][CH2:9][C:10]([Cl:13])([Cl:12])[Cl:11])=[O:7].[NH3:14]>C(OCC)(=O)C>[C:2]([NH:14][C:6](=[O:7])[O:8][CH2:9][C:10]([Cl:13])([Cl:12])[Cl:11])(=[S:1])[NH2:3] |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Three
Name
potassium thiocyanate
Quantity
7.3 g
Type
reactant
Smiles
[S-]C#N.[K+]
Name
Quantity
15.7 g
Type
reactant
Smiles
ClC(=O)OCC(Cl)(Cl)Cl
Name
Quantity
75 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 60° C. for 1.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
ADDITION
Type
ADDITION
Details
The residue was treated with a water/methanol mixed solvent
CUSTOM
Type
CUSTOM
Details
the reaction product was obtained in a powdery form through filtration
WASH
Type
WASH
Details
It was then washed thoroughly with water

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
C(N)(=S)NC(OCC(Cl)(Cl)Cl)=O
Measurements
Type Value Analysis
AMOUNT: MASS 14.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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